Cas no 31828-69-0 (Benzeneethanamine, b-methoxy-N-(phenylmethyl)-3-(trifluoromethyl)-,(S)- (9CI))
31828-69-0 structure
Product Name:Benzeneethanamine, b-methoxy-N-(phenylmethyl)-3-(trifluoromethyl)-,(S)- (9CI)
CAS-nummer:31828-69-0
MF:C17H18F3NO
MW:309.326135158539
CID:306263
PubChem ID:165343997
Update Time:2025-04-19
Benzeneethanamine, b-methoxy-N-(phenylmethyl)-3-(trifluoromethyl)-,(S)- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
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- Benzeneethanamine, b-methoxy-N-(phenylmethyl)-3-(trifluoromethyl)-,(S)- (9CI)
- 31828-69-0
- Benzeneethanamine, beta-methoxy-N-(phenylmethyl)-3-(trifluoromethyl)-, (S)-
- DTXSID201148900
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- Inchi: 1S/C17H18F3NO/c1-22-16(12-21-11-13-6-3-2-4-7-13)14-8-5-9-15(10-14)17(18,19)20/h2-10,16,21H,11-12H2,1H3/t16-/m1/s1
- InChI-sleutel: AVOUWNCXBIGLOP-MRXNPFEDSA-N
- LACHT: FC(C1=CC=CC(=C1)[C@@H](CNCC1C=CC=CC=1)OC)(F)F
Berekende eigenschappen
- Exacte massa: 323.1498
- Monoisotopische massa: 323.149699
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 6
- Complexiteit: 342
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 12.5
- XLogP3: 3.6
Experimentele eigenschappen
- Dichtheid: 1.153
- Kookpunt: 350.1°C at 760 mmHg
- Vlampunt: 165.5°C
- Brekindex: 1.515
- PSA: 12.47
Benzeneethanamine, b-methoxy-N-(phenylmethyl)-3-(trifluoromethyl)-,(S)- (9CI) Gerelateerde literatuur
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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